
Lapatinib impurity 18-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lapatinib impurity 18-d4 is a deuterium-labeled compound, specifically deuterium-labeled 3-chloro-4-((3-fluorobenzyl)oxy)aniline . Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib impurity 18-d4 involves the deuteration of 3-chloro-4-((3-fluorobenzyl)oxy)aniline. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions . The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas or deuterated solvents in reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity .
化学反応の分析
Types of Reactions
Lapatinib impurity 18-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield the corresponding amines .
科学的研究の応用
Lapatinib impurity 18-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in identifying and quantifying metabolites in biological samples.
Drug Development: Used in the development and validation of analytical methods for drug testing.
Quality Control: Ensures the purity and stability of pharmaceutical products.
作用機序
Lapatinib impurity 18-d4 exerts its effects by acting as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound allow for precise quantitation using mass spectrometry, as deuterium-labeled compounds have distinct mass differences compared to their non-labeled counterparts . This enables researchers to track the compound’s behavior in biological systems accurately.
類似化合物との比較
Lapatinib impurity 18-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Lapatinib impurity 18: The non-deuterated version of this compound.
Lapatinib impurity 2: Another impurity of Lapatinib with a different molecular structure.
Lapatinib carboxylic acid impurity: An impurity with a carboxylic acid functional group.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties, making it highly valuable in pharmacokinetic and metabolic studies .
特性
分子式 |
C13H11ClFNO |
|---|---|
分子量 |
255.71 g/mol |
IUPAC名 |
3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2/i1D,2D,3D,6D |
InChIキー |
AYPFEYDGZDPAPE-VTBMLFEUSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)N)Cl)[2H] |
正規SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



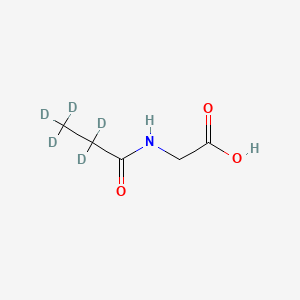


![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
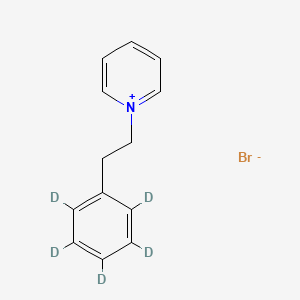
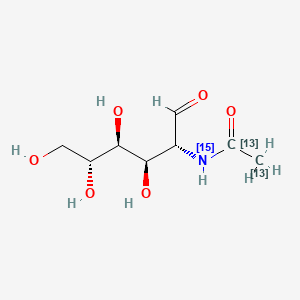
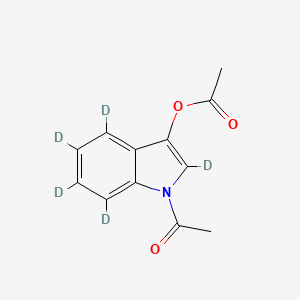

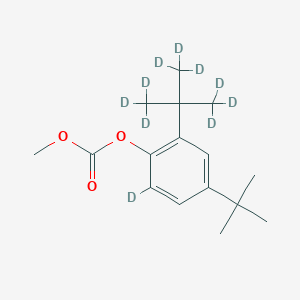
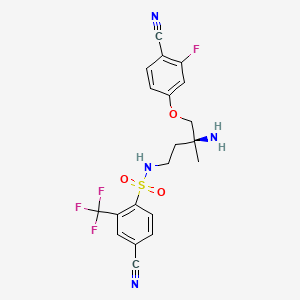
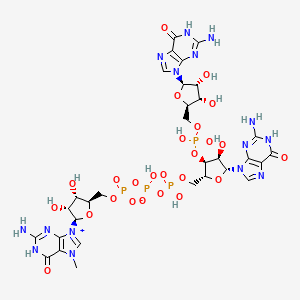
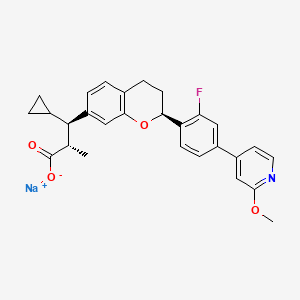
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)
